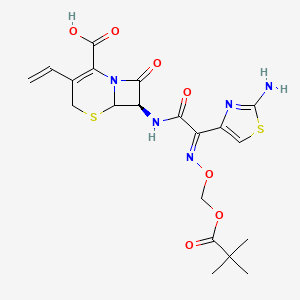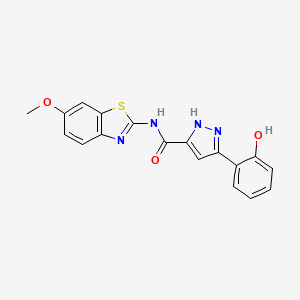
Raleukin;AMG-719
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anakinra is a biopharmaceutical medication marketed under the brand name Kineret. It is a recombinant form of the human interleukin-1 receptor antagonist protein, slightly modified to include an additional methionine residue at the amino terminus. Anakinra is primarily used to treat rheumatoid arthritis, cryopyrin-associated periodic syndromes, familial Mediterranean fever, and Still’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anakinra is produced using recombinant DNA technology. The gene encoding the human interleukin-1 receptor antagonist protein is inserted into the Escherichia coli bacterial expression system. The bacteria are then cultured, allowing them to produce the protein, which is subsequently harvested and purified .
Industrial Production Methods: The industrial production of Anakinra involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the bacterial cells are lysed to release the protein, which is then purified through a series of chromatographic techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Anakinra, being a protein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its stability and activity can be influenced by conditions such as pH, temperature, and the presence of proteolytic enzymes.
Common Reagents and Conditions: The production and purification of Anakinra involve reagents such as buffers (e.g., phosphate-buffered saline), reducing agents (e.g., dithiothreitol), and chromatographic resins. The protein is typically stored in a lyophilized form to maintain stability .
Major Products Formed: The primary product is the recombinant human interleukin-1 receptor antagonist protein itself. During production, care is taken to minimize the formation of degradation products or aggregates that could affect the protein’s efficacy and safety .
Wissenschaftliche Forschungsanwendungen
Anakinra has a wide range of applications in scientific research, particularly in the fields of immunology and inflammatory diseases. Some key applications include:
Rheumatoid Arthritis: Anakinra is used to manage symptoms and slow the progression of structural damage in patients with moderately to severely active rheumatoid arthritis
Cryopyrin-Associated Periodic Syndromes: It is effective in treating these rare genetic disorders characterized by recurrent episodes of fever and inflammation.
COVID-19: Anakinra has been authorized for use in treating severe COVID-19 in adults with pneumonia requiring supplemental oxygen
Sanfilippo Syndrome: Research has shown potential benefits of Anakinra in improving neurobehavioral and functional symptoms in patients with this neurodegenerative disorder.
Multisystem Inflammatory Syndrome in Children (MIS-C): Anakinra has been used to improve cardiac function and reduce inflammation in children with MIS-C associated with SARS-CoV-2 infection.
Wirkmechanismus
Anakinra works by competitively inhibiting the binding of interleukin-1 to its receptor. Interleukin-1 is a pro-inflammatory cytokine that plays a key role in the inflammatory response. By blocking this interaction, Anakinra reduces inflammation and its associated symptoms. This mechanism is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Anakinra is part of a class of drugs known as interleukin inhibitors. Other similar compounds include:
Tocilizumab: An interleukin-6 receptor antagonist used to treat rheumatoid arthritis and cytokine release syndrome.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta, used for treating conditions like gout and familial Mediterranean fever.
Uniqueness of Anakinra: Anakinra’s uniqueness lies in its specific targeting of the interleukin-1 receptor, making it particularly effective in conditions where interleukin-1 plays a central role. Unlike other interleukin inhibitors, Anakinra is a recombinant protein that closely mimics the natural human interleukin-1 receptor antagonist, providing a targeted and effective approach to managing inflammatory diseases .
Eigenschaften
Molekularformel |
C20H23N5O7S2 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1 |
InChI-Schlüssel |
HMLGSIZOMSVISS-JLNJYSSUSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Kanonische SMILES |
CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Dimethylamino)propyl]-6-methoxy-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097694.png)
![2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate](/img/structure/B14097698.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097704.png)
![1-(3-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097709.png)

![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097737.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097742.png)
![4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile](/img/structure/B14097748.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097752.png)
![1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097753.png)

![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B14097761.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097766.png)
